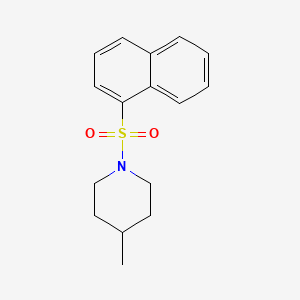

![molecular formula C20H16O3 B5539919 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research has demonstrated various green and efficient methodologies for synthesizing furochromenone derivatives. Kumar et al. (2015) detailed a catalyst-free, solvent-free approach for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the method's high yield and environmental friendliness (Kumar, Kaur, Gupta, & Sharma, 2015). Similarly, Zhou et al. (2013) developed a novel synthesis of substituted furo[3,2-c]chromen-4-ones via a four-component reaction, showcasing the method's efficiency and the potential biomedical applications of the synthesized compounds (Zhou, Liu, Li, Liu, Li, Liu, Yao, & Wang, 2013).

Molecular Structure Analysis

The molecular structure of similar derivatives has been characterized using both experimental and theoretical methods. Turbay et al. (2014) presented the molecular structure of a novel psolaren derivative, determined through X-ray diffraction and supported by ab initio (MP2) and DFT methods, illustrating the compound's coplanar fused phenyl and hetero-cycle rings (Turbay, Piro, Echeverría, Navarro, Fernández-Liencres, Fortună, & Tuttolomondo, 2014).

Chemical Reactions and Properties

Research on furochromenone derivatives has also explored their reactivity and potential as kinase inhibitors. Amr et al. (2017) synthesized a series of furo[3,2-g]chromen-7-one derivatives, evaluating their efficacy as EGFR and VEGFR-2 kinase inhibitors, highlighting the potential therapeutic applications of these compounds (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).

Physical Properties Analysis

The physical properties of furochromenones, including their crystalline structure, have been a subject of study, providing insights into their stability and potential for application. Caracelli et al. (2015) detailed the crystal structure of a chromen-2-one derivative, revealing significant conformational differences and interactions that contribute to the compound's stability (Caracelli, Zukerman-Schpector, Moran, de Paula, & Tiekink, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity of furochromenone derivatives, have been the focus of various studies. For example, Kumar et al. (2022) described the synthesis of phenyl (ethylamino) methyl chromen-2-one derivatives, exploring their antioxidant activity and corrosion inhibition potential, demonstrating the versatile chemical properties of these compounds (Kumar, Bodke, Manjunatha, Satyanarayan, Nippu, & Joy, 2022).

Scientific Research Applications

Novel Flavonoid and Its Pharmacological Potential

A novel flavonoid, closely related structurally to the compound of interest, exhibited significant inhibition of cytosolic form of bovine carbonic anhydrase-II, suggesting potential applications in treating cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders (Rahman et al., 2015).

Antioxidative and Anti-inflammatory Properties

Chromenyl derivatives from marine organisms showed comparable radical scavenging activities and higher anti-5-lipoxygenase activity than ibuprofen, indicating their potential as anti-inflammatory agents with safety profiles better than ibuprofen (Joy & Chakraborty, 2017).

Antibacterial Activity

Thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives were synthesized and are to be screened for antibacterial activity, highlighting the potential for developing new antibacterial agents (Čačić et al., 2009).

Synthesis and Reactivity

The synthesis and photooxygenation of angular furocoumarins derivatives were explored, providing insights into their chemical reactivity and potential applications in developing phototherapeutic agents (El-Gogary et al., 2015).

One-Pot Synthesis Approach

A one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was developed, showcasing an efficient approach to synthesizing this class of compounds, potentially streamlining the production of related pharmacologically active molecules (Zhang et al., 2018).

properties

IUPAC Name |

5-ethyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-3-13-9-19(21)23-17-11-18-16(10-15(13)17)20(12(2)22-18)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURWAXSEHGSHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

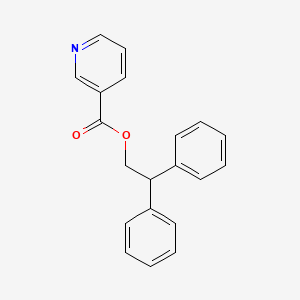

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

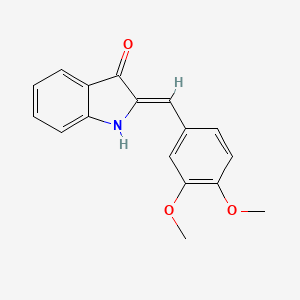

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

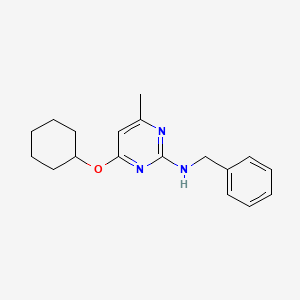

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)